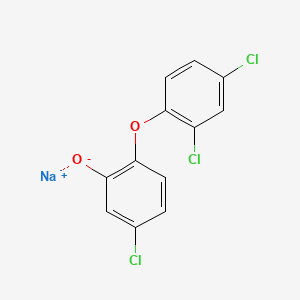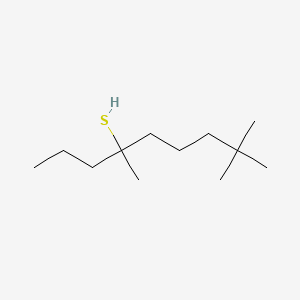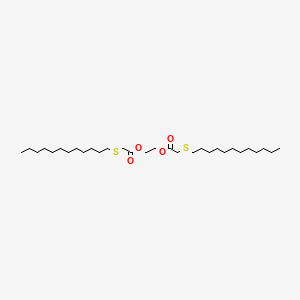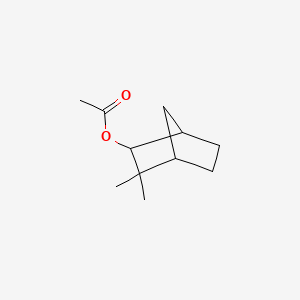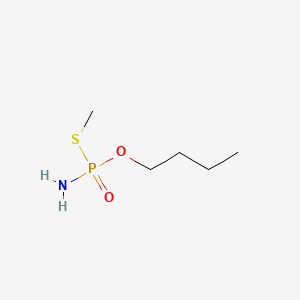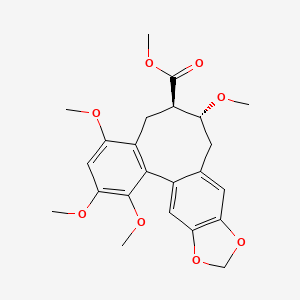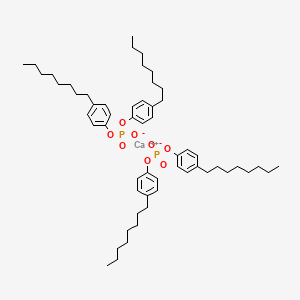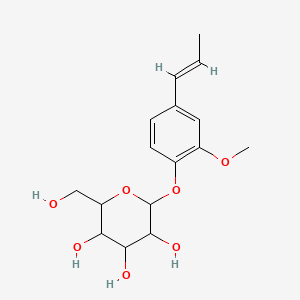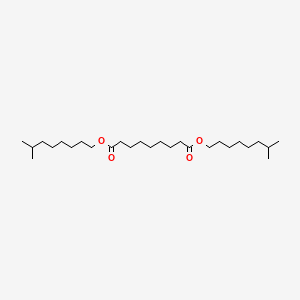
2-(3-Iodophenyl)-3-phenylacrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Iodophenyl)-3-phenylacrylonitrile is an organic compound that belongs to the class of acrylonitriles It is characterized by the presence of an iodine atom attached to the phenyl ring and a nitrile group attached to the acrylonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenyl)-3-phenylacrylonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .
Reaction Conditions:
Catalyst: Palladium(II) acetate
Base: Potassium carbonate
Solvent: Tetrahydrofuran (THF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(3-Iodophenyl)-3-phenylacrylonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium azide (NaN₃) or other nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of 3-iodobenzophenone or 3-iodobenzoic acid.
Reduction: Formation of 2-(3-iodophenyl)-3-phenylpropanamine.
Substitution: Formation of 2-(3-azidophenyl)-3-phenylacrylonitrile.
科学研究应用
2-(3-Iodophenyl)-3-phenylacrylonitrile has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Investigated for its biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 2-(3-Iodophenyl)-3-phenylacrylonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in various nucleophilic addition and substitution reactions. Its biological activity may be attributed to its ability to interact with cellular proteins and enzymes, leading to alterations in cellular functions and pathways.
相似化合物的比较
Similar Compounds
- 2-(4-Iodophenyl)-3-phenylacrylonitrile
- 2-(3-Bromophenyl)-3-phenylacrylonitrile
- 2-(3-Chlorophenyl)-3-phenylacrylonitrile
Uniqueness
2-(3-Iodophenyl)-3-phenylacrylonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological applications.
属性
CAS 编号 |
7496-25-5 |
|---|---|
分子式 |
C15H10IN |
分子量 |
331.15 g/mol |
IUPAC 名称 |
(Z)-2-(3-iodophenyl)-3-phenylprop-2-enenitrile |
InChI |
InChI=1S/C15H10IN/c16-15-8-4-7-13(10-15)14(11-17)9-12-5-2-1-3-6-12/h1-10H/b14-9+ |
InChI 键 |
BGCGZTNSYWRQMS-NTEUORMPSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C(\C#N)/C2=CC(=CC=C2)I |
规范 SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=CC(=CC=C2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



